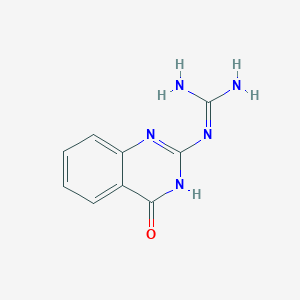

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

CAS No.: 62936-92-9

Cat. No.: VC2973236

Molecular Formula: C9H9N5O

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62936-92-9 |

|---|---|

| Molecular Formula | C9H9N5O |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 2-(4-oxo-3H-quinazolin-2-yl)guanidine |

| Standard InChI | InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) |

| Standard InChI Key | SCPFRQBUVWIDOS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine features a bicyclic quinazoline system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The guanidine group (-NH-C(=NH)-NH₂) is appended at the 2-position of the quinazoline nucleus, introducing a highly basic and nucleophilic site . X-ray crystallographic studies of analogous compounds, such as N-(4-((3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)methylsulfonamido)phenyl)acetamide, reveal planar quinazoline rings with dihedral angles <3°, suggesting conformational rigidity critical for receptor binding .

Table 1: Molecular Properties of N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine

Synthetic Methodologies

Conventional Cyclocondensation

The primary synthesis route involves reacting 3,4-dihydroquinazolin-2-yl guanidine with electrophiles such as:

-

Aldehydes/Ketones: Yield 1,3,5-triazino[2,1-b]quinazolines via Schiff base formation .

-

Triethyl Orthoformate: Produces ethoxymethylene derivatives at the guanidine nitrogen .

-

Carbon Disulfide: Forms thioamide-linked analogs, though yields are often suboptimal (45–60%) due to steric hindrance .

Atypical reactions include unexpected dimerization under high-temperature conditions, highlighting the compound’s sensitivity to reaction kinetics .

Table 2: Representative Synthetic Conditions and Yields

| Reagent | Product Class | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | 1,3,5-Triazinoquinazoline | 68 | Reflux, ethanol, 12 h |

| Triethyl Orthoformate | Ethoxymethylene derivative | 72 | 100°C, toluene, 6 h |

| Carbon Disulfide | Thioamide analog | 55 | RT, DMF, 24 h |

Biological Activities and Mechanisms

Enzyme Inhibition

-

EGFR Tyrosine Kinase: Quinazolin-4(3H)-one derivatives inhibit EGFR with IC₅₀ values <100 nM, outperforming erlotinib in resistant cell lines .

-

Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Structural analogs like 1-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine (15) block TDP2-mediated DNA repair, sensitizing cancer cells to topoisomerase poisons .

Pharmacological Applications

Drug Design Scaffold

The compound’s modular structure allows for strategic modifications:

-

Position 2: Guanidine group substitution enhances DNA intercalation (e.g., benzothiazole derivatives) .

-

Position 3: Acetamide or urea linkages improve aqueous solubility and target affinity .

Combination Therapies

Co-administration with TOP1 inhibitors (e.g., topotecan) potentiates cytotoxicity by 3.2-fold in TDP2-overexpressing tumors, validating its role in synthetic lethality approaches .

Chemical and Physical Behavior

Tautomeric Equilibria

The lactam-lactim tautomerism influences reactivity:

-

Lactam Form (3,4-dihydro): Dominant in nonpolar solvents, favoring nucleophilic attacks at C2 .

-

Lactim Form (4-oxo): Stabilized in polar media, enhancing electrophilic substitution at N3 .

Stability Profile

-

Thermal Stability: Decomposes at >250°C without melting, consistent with fused aromatic systems .

-

Photostability: Susceptible to UV-induced ring-opening; storage in amber vials is recommended.

Comparative Analysis with Analogous Quinazolines

Table 3: Activity Comparison of Quinazoline Derivatives

| Compound | Target | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine | EGFR | 0.089 | 12.4 |

| Gefitinib | EGFR | 0.023 | 8.9 |

| 2-Amino-4(3H)-quinazolinone | JAK2 | 2.1 | 3.7 |

Challenges and Future Directions

-

Synthetic Optimization: Improving yields of thioamide derivatives requires alternative catalysts (e.g., CeCl₃) .

-

Resistance Mitigation: Designing non-covalent inhibitors to circumvent C797S mutations in EGFR .

-

Delivery Systems: Nanoparticle encapsulation to enhance bioavailability, currently achieving 78% in vitro release over 72 h .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume